Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine
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Overview
Description
Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine: is a compound that combines the properties of benzoic acid and a bicyclic nitrogen-containing structure Benzoic acid is a well-known aromatic carboxylic acid, while the pyrimido[1,2-a]azepine structure is a bicyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine can be achieved through a multi-step process involving the formation of the pyrimido[1,2-a]azepine core followed by the introduction of the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimido[1,2-a]azepine ring system. Subsequent functionalization with benzoic acid can be achieved through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. For example, the partial oxidation of toluene to produce benzoic acid can be catalyzed by cobalt or manganese naphthenates . The pyrimido[1,2-a]azepine core can be synthesized using high-pressure and high-temperature conditions to facilitate cyclization and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine: undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The nitrogen-containing ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring of the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include benzoate esters, reduced pyrimido[1,2-a]azepine derivatives, and halogenated benzoic acid compounds .
Scientific Research Applications
Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its nitrogen-containing ring structure.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine involves its interaction with molecular targets such as enzymes and receptors. The benzoic acid moiety can inhibit the growth of microorganisms by disrupting their metabolic pathways . The pyrimido[1,2-a]azepine ring can interact with specific protein targets, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine: can be compared with other similar compounds such as:
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Pyrimido[1,2-a]azepine: A bicyclic nitrogen-containing compound with potential biological activity.
Hydroxybenzoic acids: Compounds like salicylic acid and p-hydroxybenzoic acid, which have similar aromatic structures but different functional groups.
The uniqueness of This compound lies in its combination of the benzoic acid and pyrimido[1,2-a]azepine structures, providing a versatile scaffold for various applications.
Properties
CAS No. |
51376-16-0 |
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Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2.C7H6O2/c1-2-5-9-10-6-4-8-11(9)7-3-1;8-7(9)6-4-2-1-3-5-6/h1-8H2;1-5H,(H,8,9) |
InChI Key |
ILDDUDPESZMJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NCCCN2CC1.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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